![molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2](/img/structure/B33119.png)
Fenobucarb
Overview
Description
Fenobucarb is a carbamate insecticide, also widely known as BPMC . It is used as an agricultural insecticide, especially for the control of Hemipteran pests, on rice and cotton .
Molecular Structure Analysis
This compound has the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a monoisotopic mass of 207.125931 Da .Chemical Reactions Analysis
The decomposition of this compound occurs via four pathways: Hydrolysis of this compound, oxidation by Cl, OH free radicals, and the direct oxidation of this compound at the electrode surface .Physical And Chemical Properties Analysis
This compound is a pale yellow or pale red liquid . It is insoluble in water .Scientific Research Applications
1. Developmental Neurotoxicity in Zebrafish
Fenobucarb, also known as BPMC, has been studied for its developmental neurotoxicity in zebrafish embryos. Exposure to BPMC led to developmental toxicity, reduced motility, spinal cord neutrophil infiltration, increased ROS production, and axon and myelin degeneration in larval zebrafish. Furthermore, BPMC exposure significantly downregulated the expression of eight marker genes related to nervous system function or development, indicating its high toxicity and neurotoxicity pathways through inflammation, oxidative stress, degeneration, and apoptosis (Zhu et al., 2020).
2. Resistance Studies in Insects
Research has been conducted to guide the scientific application of insecticides like this compound, providing evidence for planning programs against mosquitoes. Studies on the resistance of larvae of Culex pipiens pallens against this compound and other insecticides have revealed varying levels of LC50, highlighting the need for reasonable and alternate use of insecticides to reduce resistance (Zhou, 2002).
3. Environmental Behaviors and Cytotoxicity
This compound's environmental behaviors in greenhouse vegetables, fruits, earthworms, and soils, as well as its cytotoxicity, have been studied. The research found stereoselective accumulation of BPMC enantiomers and suggested the use of the pure S-(+)-enantiomer in agricultural management to reduce environmental risk due to its lower cytotoxicity and weaker proliferating effect on certain cell lines (Ma et al., 2022).
4. Electrochemical Removal
A study on this compound removal by electrochemically generated chlorine showed the significant influence of variables like flow rate, chloride concentration, and pH on the formation of active chlorine. This process was used for the degradation of this compound, and the transformation products were detected, suggesting a degradation mechanism through direct oxidation on the electrode surface and indirectly by active chlorine and other radicals during the process (Le et al., 2019).
5. Mixture Toxicity Analysis
This compound's mixture toxicity with other commonly used pesticides was evaluated using the earthworm Eisenia fetida as the test organism. The study found that certain mixtures exhibited synergistic effects, and it emphasized the need for attention to potential synergistic effects of chemical interactions, which might cause serious ecological problems (Yang et al., 2017).
Mechanism of Action
Target of Action
Fenobucarb, also known as BPMC, is a carbamate insecticide . The primary target of this compound is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound causes an excessive accumulation of acetylcholine at the synapse, leading to muscle spasm and paralysis in insects .
Biochemical Pathways
The degradation pathway of this compound is partially elucidated, with only the carbamate linkage hydrolysis products, 2-sec-butylphenol and methylcarbamic acid, being reported . The compound 2-sec-butylphenol is further completely metabolized .
Pharmacokinetics
This compound is a pale yellow or pale red liquid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis and eventual death of insects. This is due to the accumulation of acetylcholine caused by the inhibition of AChE .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the widespread use of this compound for agricultural purposes can lead to its residues in surface and ground water resources . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . This suggests that changes in environmental regulations and practices can significantly influence the action and impact of this compound .
Safety and Hazards
Future Directions
The usage trends of Fenobucarb in Japan between 1969 and 2020 were reviewed . The greatest this compound used amount all over Japan was 2138 tons in 1986, and the least quantity used was 16 tons in 2019 . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . Monitoring pesticide usage trends in terms of residues in water and assessing the risks to aquatic organisms and human health are in high demand .
properties
IUPAC Name |
(2-butan-2-ylphenyl) N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUJHNVNOBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058077 | |
Record name | Fenobucarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3766-81-2 | |
Record name | Fenobucarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenobucarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenobucarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sec-butylphenyl methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOBUCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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